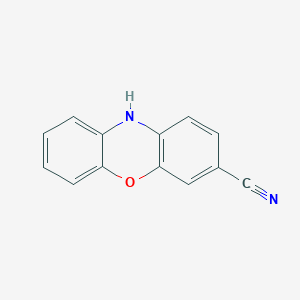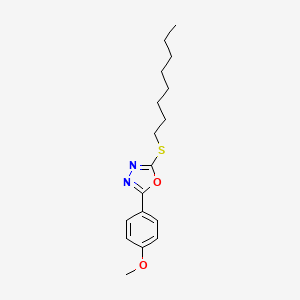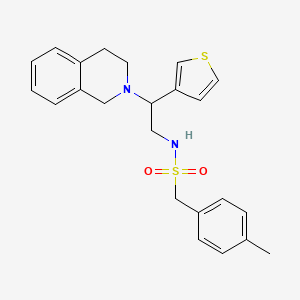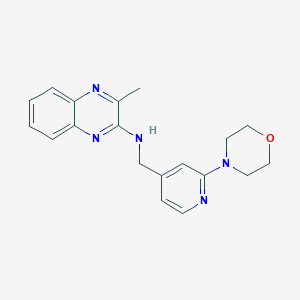
10H-phenoxazine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10H-phenoxazine-3-carbonitrile is a chemical compound with the CAS number 349453-39-0 . It has a molecular weight of 208.22 .
Synthesis Analysis
The synthesis of phenoxazine derivatives has been a subject of interest due to their numerous applications in various fields . A study has reported the generation of radical cations from site-specifically carboxylated 10-phenyl-10H-phenothiazine-3,7-dicarboxylic acid (PTZ(A) 2-Ph(A)) with a laser . Another study discussed the in-situ synthesis of phenoxazine dyes in water .Molecular Structure Analysis
The molecular structure of 10H-phenoxazine-3-carbonitrile consists of 13 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
10H-phenoxazine-3-carbonitrile is a powder that has a melting point of 198-203°C . The predicted boiling point is 380.5±41.0°C, and the predicted density is 1.34±0.1 g/cm3 .Aplicaciones Científicas De Investigación
Material Science Applications
Phenoxazines, including 10H-phenoxazine-3-carbonitrile, have sparked a lot of interest due to their numerous applications in material science . They have been used in various structural modifications to develop new phenoxazines with improved properties .
Organic Light-Emitting Diodes (OLEDs)
Phenoxazine derivatives have found widespread applications in the field of organic light-emitting diodes . They are used in the construction of efficient and stable OLEDs, which can address the low-efficiency issue of the first-generation fluorescent emitters and the high-cost issue of the second-generation organometallic phosphorescent emitters .
Photoredox Catalysts
Phenoxazines are used as photoredox catalysts . They play a crucial role in various chemical reactions that involve the transfer of electrons.
Dye-Sensitized Solar Cells
Phenoxazines are used in dye-sensitized solar cells . They are used as sensitizers, which are capable of absorbing light and transferring the energy to a semiconductor.
Chemotherapy
Phenoxazines have applications in chemotherapy . For instance, Actinomycin D, which contains a phenoxazine moiety, functions both as an antibiotic and anticancer agent .
Biological Properties
Phenoxazines have antioxidant, antidiabetic, antimalarial, anti-alzheimer, antiviral, anti-inflammatory, and antibiotic properties . They have gained prominence in medicine as pharmacological lead structures from their traditional uses as dyes and pigments .
Inhibitors of Cancer Cell Lines
The phenoxazine derivative 10-(4-methoxybenzoyl)-10H-phenoxazine-3-carbonitrile was found to be a potential inhibitor of multiple cancer cell lines .
Thermally Activated Delayed Fluorescent Compounds
Phenoxazine-based thermally activated delayed fluorescent (TADF) compounds have sparked tremendous interest due to their nearly 100% exciton utilization efficiency . They are used in the construction of full-color organic light-emitting diodes .
Safety and Hazards
Direcciones Futuras
Phenoxazines, including 10H-phenoxazine-3-carbonitrile, have sparked a lot of interest due to their numerous applications in material science, organic light-emitting diodes, photoredox catalyst, dye-sensitized solar cells, and chemotherapy . Future research will likely focus on developing new phenoxazines with improved properties .
Mecanismo De Acción
Target of Action
Phenoxazine derivatives, which include 10h-phenoxazine-3-carbonitrile, have been found to have numerous applications in material science, organic light-emitting diodes, photoredox catalyst, dye-sensitized solar cells, and chemotherapy . They have antioxidant, antidiabetic, antimalarial, anti-alzheimer, antiviral, anti-inflammatory, and antibiotic properties .
Mode of Action
It is known that phenoxazine derivatives interact with their targets to exert their effects . For instance, Actinomycin D, which contains a phenoxazine moiety, functions both as an antibiotic and anticancer agent .
Biochemical Pathways
Phenoxazine derivatives are known to interact with various biochemical pathways to exert their effects .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound .
Result of Action
Phenoxazine derivatives are known to have numerous applications in various fields, suggesting that they interact with molecular and cellular components to exert their effects .
Action Environment
10H-phenoxazine-3-carbonitrile is a solid substance with a white to light yellow appearance . It is insoluble in water at room temperature but can dissolve in some organic solvents . This compound is generally stable, but it may decompose at high temperatures . These environmental factors can influence the compound’s action, efficacy, and stability.
Propiedades
IUPAC Name |
10H-phenoxazine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O/c14-8-9-5-6-11-13(7-9)16-12-4-2-1-3-10(12)15-11/h1-7,15H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVULGBMMUORKKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=C(O2)C=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10H-phenoxazine-3-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(Difluoromethylsulfanyl)anilino]-4-oxobut-2-enoic acid](/img/structure/B2539902.png)

![[4-(1H-1,2,4-triazol-1-yl)phenyl]methanamine dihydrochloride](/img/structure/B2539907.png)
![5-[(3-Fluoro-4-methylphenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B2539909.png)


![[1-(4-Chloro-2-methylphenyl)triazol-4-yl]methanamine;hydrochloride](/img/structure/B2539912.png)

![6-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-7-fluoro-2-methyl-3,4-dihydro-1H-isoquinoline](/img/structure/B2539915.png)



![(1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2539921.png)
![Ethyl 6-isopropyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2539922.png)